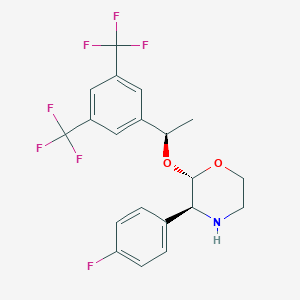

Fosaprepitant Morpholine

Description

Contextualization within Substance P/Neurokinin-1 (NK1) Receptor Antagonist Development

The journey of NK1 receptor antagonists began with the discovery of Substance P (SP) in 1931. wikipedia.org SP, a neuropeptide belonging to the tachykinin family, is a primary ligand for the NK1 receptor, which is widely distributed in the central and peripheral nervous systems. patsnap.comnih.gov The binding of Substance P to the NK1 receptor triggers various physiological responses, including the transmission of pain signals, inflammation, and emesis (vomiting). patsnap.comamegroups.org

This understanding spurred the development of molecules that could block the NK1 receptor, thereby inhibiting the actions of Substance P. These NK1 receptor antagonists, often referred to as "-pitants," represent a novel class of compounds with potential antidepressant, anxiolytic, and potent antiemetic properties. wikipedia.org The first such antagonist approved for clinical use was aprepitant (B1667566), which marked a turning point in managing chemotherapy-induced nausea and vomiting (CINV), particularly the delayed phase which was historically difficult to control with older medications like 5-HT3 antagonists. wikipedia.orgpatsnap.com The development of aprepitant involved significant structure-activity relationship (SAR) studies to enhance receptor binding affinity and metabolic stability. mdpi.com The success of aprepitant paved the way for further research into other NK1 receptor antagonists and alternative formulations to improve their utility in research and clinical settings.

Rationale for Prodrug Design: Addressing Formulation Challenges in Research

A significant hurdle in the broader application and study of early NK1 receptor antagonists like aprepitant was its poor water solubility. tandfonline.comamegroups.org This characteristic limited aprepitant to oral formulations, which can be challenging for patients experiencing nausea and vomiting, or for those who cannot take oral medication, such as individuals with oral mucositis. semanticscholar.orgnih.gov

To overcome this limitation, fosaprepitant (B1673561) was developed. amegroups.org Fosaprepitant is a water-soluble N-phosphoryl derivative of aprepitant, designed specifically to serve as an intravenously administered prodrug. nih.govresearchgate.net Upon intravenous administration, ubiquitous enzymes in the body called phosphatases rapidly convert fosaprepitant into its active form, aprepitant, typically within 30 minutes. nih.govamegroups.org This bioconversion allows for achieving therapeutic concentrations of aprepitant via a parenteral route, effectively bypassing the challenges associated with oral administration and poor solubility. semanticscholar.orgumw.edu.pl The creation of a water-soluble prodrug like fosaprepitant (often as the salt fosaprepitant dimeglumine) was a critical step in expanding the research possibilities and clinical applicability of NK1 receptor antagonism. umw.edu.pl

| Property | Aprepitant | Fosaprepitant |

| Active Form | Yes | No (Prodrug) |

| Water Solubility | Poor/Insoluble amegroups.orggoogle.com | Water-soluble nih.govamegroups.org |

| Formulation | Oral amegroups.org | Intravenous semanticscholar.org |

| Mechanism | Selective NK1 Receptor Antagonist nih.gov | Converted to aprepitant by phosphatases nih.govamegroups.org |

Overview of Academic Research Trajectories for Fosaprepitant

Academic and clinical research on fosaprepitant has largely focused on establishing its bioequivalence to oral aprepitant and exploring its efficacy in various contexts. Initial studies in healthy subjects confirmed that intravenous fosaprepitant provides the same systemic exposure to aprepitant as the oral form, laying the groundwork for its use as an alternative. nih.govnih.govnih.gov

Subsequent research trajectories have included:

Comparative Efficacy Studies: A significant body of research involves randomized, double-blind clinical trials comparing single-dose intravenous fosaprepitant with the standard multi-day oral aprepitant regimen for the prevention of CINV in patients receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). amegroups.orgumw.edu.plnih.gov These studies have consistently sought to demonstrate the non-inferiority of the fosaprepitant regimen. amegroups.orgnih.gov

Investigations in Specific Cancers: Research has evaluated the performance of fosaprepitant in patient populations with specific types of cancer, such as gynecologic cancer, to confirm its utility across different chemotherapy protocols. umw.edu.pl

Combination Regimens: Studies have explored fosaprepitant as part of multi-drug antiemetic regimens, often in combination with a 5-HT3 receptor antagonist and a corticosteroid, to assess its synergistic effects in preventing both acute and delayed emesis. umw.edu.plnih.gov

Newer Formulations: Research has also led to the development of newer intravenous aprepitant formulations that are free of certain surfactants, like polysorbate 80, which are required for the fosaprepitant formulation. tandfonline.com

| Research Focus | Key Findings from Selected Studies | Citation |

| Bioequivalence | An intravenous dose of fosaprepitant 115 mg was demonstrated to be bioequivalent to oral aprepitant 125 mg in a randomized, open-label, crossover study. | nih.gov |

| Non-inferiority in HEC | A single 150 mg intravenous dose of fosaprepitant was shown to be non-inferior to a 3-day oral aprepitant regimen in preventing CINV in patients receiving cisplatin-based chemotherapy. | nih.gov |

| Comparative Efficacy | A multicenter, randomized, double-blind trial found the antiemetic efficacy of fosaprepitant to be equivalent to aprepitant during the overall phase in patients receiving cisplatin-based chemotherapy. | amegroups.org |

| Use in Multi-day Chemotherapy | A prospective randomized controlled trial showed that adding fosaprepitant to a triple therapy regimen demonstrated superiority for CINV control in patients receiving three-day cisplatin-based chemotherapy. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

170902-80-4 |

|---|---|

Molecular Formula |

C20H18F7NO2 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18+/m1/s1 |

InChI Key |

AFBDSAJOMZYQAI-VQTKTOELSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Investigation

Methodologies for Stereoselective Synthesis of Fosaprepitant (B1673561) and Aprepitant (B1667566) Precursors

The molecular structure of Aprepitant, the active moiety of Fosaprepitant, contains three chiral centers, which gives rise to a total of eight possible stereoisomers. rhhz.net The desired therapeutic agent possesses a specific (2R, 3S, 1'R) configuration. Consequently, synthetic strategies are designed to selectively produce this isomer, often by establishing the stereochemistry of key precursors and intermediates with high fidelity.

Chiral auxiliaries are temporarily incorporated stereogenic groups used to guide the stereochemical outcome of a reaction. wikipedia.org While the search results mention their general use in asymmetric synthesis, for Aprepitant, the focus is heavily on the use of enantiopure intermediates. nih.govresearchgate.net A critical enantiopure building block in the synthesis of Aprepitant is (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, often referred to as (R)-BTPE. researchgate.net The stereoselective synthesis of this chiral alcohol is a key step, with methods such as catalytic asymmetric transfer hydrogenation being employed to produce it from its corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. researchgate.net

Another crucial enantiomerically pure intermediate is (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. researchgate.net An efficient synthesis for this compound involves the resolution of N-benzylglycinamide through diastereomeric salt crystallization, followed by stereocontrolled cyclization to yield the desired enantiopure morpholinone derivative with high enantiopurity (>98%). researchgate.net The use of such enantiopure starting materials is a fundamental strategy to control the absolute configuration of the final active pharmaceutical ingredient. nih.govnih.gov

A notable advancement in creating the correct stereochemistry involves a crystallization-induced asymmetric transformation. epa.gov In this approach, a Lewis acid-mediated coupling yields a 1:1 mixture of acetal (B89532) diastereomers, which is then converted into a single desired isomer through this crystallization technique. researchgate.netresearchgate.net

Table 1: Key Enantiopure Intermediates and Synthesis Strategies

| Intermediate | Precursor Compound | Key Synthesis Strategy |

|---|---|---|

| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((R)-BTPE) | 3,5-bis(trifluoromethyl)acetophenone | Catalytic asymmetric transfer hydrogenation |

| (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | N-benzylglycinamide | Diastereomeric salt crystallization and resolution |

| Desired cis-morpholine acetal | 1:1 mixture of acetal diastereomers | Crystallization-induced asymmetric transformation |

One-pot synthesis, which involves performing multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, time, and waste reduction. eurekaselect.comnih.gov In the synthesis of Aprepitant precursors, a highly stereoselective one-pot process has been developed to convert a 1,4-oxazin-3-one intermediate into the desired α-(fluorophenyl)morpholine derivative. epa.govacs.org This streamlined approach is a key feature of more efficient manufacturing processes. The conversion of Aprepitant to Fosaprepitant itself can also be viewed as an efficient, often two-step, sequence where the Aprepitant is first reacted with a phosphorylating agent like tetrabenzyl pyrophosphate, followed by debenzylation to yield Fosaprepitant. rhhz.netgoogle.com Research has focused on optimizing these steps to improve yield and purity, for instance by reacting Aprepitant with tetrabenzyl pyrophosphate in the presence of a catalytic amount of water in an ether solvent to control impurity formation. google.com

Isomeric Complexity and Diastereomeric Control in Synthesis

The presence of three stereocenters in the Aprepitant molecule means that its synthesis can produce a complex mixture of up to eight stereoisomers. rhhz.netgoogle.com Controlling the formation of these isomers and ensuring the final product is the correct diastereomer is a critical aspect of quality control.

The various stereoisomers of Aprepitant and Fosaprepitant are typically identified and quantified using advanced analytical techniques. rhhz.net High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. researchgate.net Specific chiral stationary phases, such as amylase-based columns (e.g., Chiralpak AD-H), are employed in normal-phase HPLC to achieve separation of all eight optical isomers. google.comresearchgate.net The identity of the separated isomers is then confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. rhhz.netresearchgate.net These methods allow for the complete characterization of the stereoisomer profile of a given sample. researchgate.net

Achieving high diastereomeric purity requires specific strategies throughout the synthesis and purification process. Key methods include induced crystallization and chiral reduction, which are used to establish the desired stereochemistry in high yield during the synthesis of Aprepitant isomers. rhhz.netresearchgate.net For instance, a crystallization-induced dynamic resolution process has been used to obtain a key homochiral oxazinone intermediate. researchgate.net

When undesired isomers are formed, purification is necessary. Preparative HPLC can be used to isolate minor byproducts, although this can be an inefficient route for large-scale manufacturing. rhhz.net Therefore, the primary goal is to develop highly stereoselective reactions that minimize the formation of unwanted diastereomers from the outset. epa.gov Quality control laboratories rely on validated HPLC methods to ensure that the levels of all diastereomeric impurities are below specified limits in the final bulk drug substance. researchgate.net

Research on Impurity Profiling and Mitigation during Synthesis

Impurity profiling—the identification, characterization, and quantification of impurities in a drug substance—is a critical regulatory requirement for ensuring the safety and quality of pharmaceuticals. researchgate.netlgcstandards.commdpi.com During the manufacturing of Fosaprepitant, various process-related impurities and degradation products can be formed. researchgate.net

These impurities can originate from starting materials, reagents, intermediates, or by-products from side reactions. ijrpr.comnih.gov For example, a potential spiro impurity can be formed during the synthesis of a key dihydro-oxazine intermediate via a sigmatropic rearrangement. google.com In the phosphorylation step to convert Aprepitant to Fosaprepitant, a specific process-related impurity, designated "Impurity F," has been identified. google.com

Mitigation strategies are focused on optimizing reaction conditions and implementing effective purification procedures. An improved process for preparing Fosaprepitant involves reacting Aprepitant with tetrabenzyl pyrophosphate in the presence of a catalytic amount of water, which helps to circumvent the formation of process-related impurities. google.com This process aims to produce Fosaprepitant dibenzyl ester with levels of Impurity F below 1% w/w. google.com Subsequent purification of the final product, for example by using a methanol (B129727) and acetone (B3395972) solvent system for Fosaprepitant dimeglumine, can achieve a final purity of at least 99.8% as determined by HPLC. google.com Validated, stability-indicating HPLC methods are essential for the simultaneous determination of Fosaprepitant and its related substances, ensuring that all known impurities fall below specification limits. researchgate.netresearchgate.net

Table 2: Selected Impurities in Fosaprepitant Synthesis

| Impurity Name/Type | Stage of Formation | Mitigation Strategy | Analytical Detection Method |

|---|---|---|---|

| Diastereomers | Synthesis of Aprepitant core | Stereoselective synthesis, Chiral reduction, Induced crystallization | Chiral HPLC |

| Spiro Impurity | Synthesis of dihydro-oxazine intermediate | Process optimization, Diastereomeric crystallization | HPLC (RRT 0.95) |

| Impurity F | Phosphorylation of Aprepitant | Addition of catalytic water during reaction | HPLC |

| Degradation Products | Various stages, including storage | Control of storage conditions, Forced degradation studies | Stability-indicating HPLC |

Prodrug Bioconversion and Active Metabolite Pharmacokinetics in Preclinical Studies

Enzymatic Conversion Mechanisms of Fosaprepitant (B1673561) to Aprepitant (B1667566)

The conversion of fosaprepitant to aprepitant is a rapid and efficient process mediated by widely distributed enzymes.

The bioconversion of the fosaprepitant prodrug into the active aprepitant molecule is accomplished through the hydrolysis of its phosphate (B84403) ester group. This reaction is catalyzed by a class of ubiquitous enzymes known as phosphatases. amegroups.org Specifically, alkaline phosphatases (ALPs) are a group of isoenzymes that are prime candidates for this conversion, as their primary function is to catalyze the hydrolysis of various organic phosphate esters in the extracellular space. nih.govresearchgate.net These enzymes are membrane-bound and are found in a wide variety of tissues throughout the body, which accounts for the rapid and widespread conversion of fosaprepitant following its intravenous administration. researchgate.netnih.gov

In vitro studies comparing the conversion rate in blood from different species revealed significant variability. The conversion was rapid in rat blood, with a half-life of approximately 30 minutes, but considerably slower in dog blood, with a half-life exceeding 300 minutes. nih.gov In human blood, fosaprepitant was relatively stable, with less than 15% conversion to aprepitant observed over a two-hour incubation period. nih.gov This suggests that the primary sites of conversion are not within the systemic circulation in humans, but rather in tissues rich in phosphatase enzymes. nih.gov

To pinpoint the sites of bioconversion, in vitro studies have utilized various tissue preparations. These investigations have confirmed that the metabolic conversion of fosaprepitant to aprepitant is not confined to the liver but occurs in numerous tissues. Research demonstrated rapid conversion in preparations from human liver, kidney, lung, and ileum, indicating a widely distributed metabolism. nih.gov

The rate of conversion in human liver microsomes is particularly rapid, with only 3% of the fosaprepitant prodrug remaining after just 15 minutes of incubation. nih.gov This highlights the liver's significant, though not exclusive, role in the bioactivation process. The efficient conversion in extrahepatic tissues like the kidney, lung, and ileum ensures that the active drug, aprepitant, becomes systemically available quickly after administration of the prodrug. nih.gov

| Species/Tissue Preparation | Observation | Reference |

|---|---|---|

| Rat Blood (ex vivo) | Rapid conversion (t1/2 ~ 30 mins) | nih.gov |

| Dog Blood (ex vivo) | Slower conversion (t1/2 > 300 mins) | nih.gov |

| Human Blood (ex vivo) | Stable (<15% conversion in 2 hours) | nih.gov |

| Human Liver Microsomes (in vitro) | Very rapid conversion (97% converted in 15 mins) | nih.gov |

| Human Kidney, Lung, Ileum Preparations (in vitro) | Demonstrated rapid conversion | nih.gov |

Preclinical Pharmacokinetic Research of Aprepitant

Following its rapid formation from fosaprepitant, aprepitant exhibits a distinct pharmacokinetic profile that has been characterized in several preclinical animal models.

Preclinical studies in rats and dogs have been crucial for understanding the absorption and distribution of aprepitant. Following administration, aprepitant is the primary component found in plasma during the initial hours. nih.govresearchgate.net The elimination of aprepitant and its metabolites differs between species; in rats, elimination is predominantly through biliary excretion, whereas in dogs, both biliary and urinary excretion are significant pathways. nih.govresearchgate.net

Aprepitant is known to cross the blood-brain barrier, a key characteristic for its mechanism of action against centrally mediated nausea and vomiting. researchgate.net The volume of distribution at steady state is approximately 70 L in humans, indicating extensive distribution into tissues. researchgate.net While detailed tissue concentration data from preclinical models are not extensively published, the available information suggests that the plasma metabolite profiles are qualitatively similar between rats and dogs. nih.govresearchgate.net

Aprepitant is characterized by its high affinity for plasma proteins. In humans, it is more than 95% protein-bound. researchgate.net Preclinical experiments in animal plasma have also indicated that the free fraction of aprepitant is low. researchgate.net High protein binding is a consistent characteristic across species, which influences the drug's distribution and elimination kinetics. The extensive binding restricts the amount of free drug available to exert pharmacological effects and to be cleared from the body.

Aprepitant undergoes extensive metabolism before its elimination. nih.govresearchgate.net In vitro studies using human liver microsomes identified the cytochrome P450 (CYP) system as the primary driver of its metabolism. CYP3A4 is the major enzyme responsible for aprepitant's metabolic clearance, with minor contributions from CYP1A2 and CYP2C19. researchgate.net

Preclinical studies in rats and dogs have identified several major metabolic pathways. nih.govresearchgate.net These include:

Oxidation: This occurs on the morpholine (B109124) ring and its side chain.

N-dealkylation: The removal of alkyl groups.

Morpholine Ring Opening: Cleavage of the morpholine structure.

These oxidative processes result in the formation of several metabolites. nih.govresearchgate.net Furthermore, glucuronidation has been identified as an important Phase II metabolic pathway in both rats and dogs. nih.govresearchgate.net An acid-labile glucuronide of aprepitant was a significant metabolite found in rat bile, suggesting potential for enterohepatic circulation. nih.gov In dogs, glucuronides of both the parent aprepitant and its Phase I metabolites were major components in the bile. nih.govresearchgate.net

| Metabolic Pathway | Description | Preclinical Species Observed | Reference |

|---|---|---|---|

| CYP450-mediated Oxidation | Primarily by CYP3A4, with minor roles for CYP1A2 and CYP2C19. Involves oxidation of the morpholine ring and side chain. | Rats, Dogs (inferred from human data and similar metabolite profiles) | nih.gov, researchgate.net, researchgate.net |

| N-dealkylation | Removal of alkyl groups from the molecule. | Rats, Dogs | nih.gov, researchgate.net |

| Morpholine Ring Opening | Cleavage of the heterocyclic morpholine ring structure. | Rats, Dogs | nih.gov, researchgate.net |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid, forming glucuronides of aprepitant and its Phase I metabolites. | Rats, Dogs | nih.gov, researchgate.net |

Metabolic Fate of Aprepitant: Cytochrome P450 Enzyme Contributions

Primary Role of CYP3A4 and Minor Contributions of CYP1A2, CYP2C19

The metabolism of aprepitant is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Extensive research has identified CYP3A4 as the principal enzyme responsible for its oxidative metabolism. patsnap.comnih.govresearchgate.net In vitro studies utilizing recombinant human P450 isoforms have demonstrated that CYP3A4 catalyzes both N- and O-dealkylation of aprepitant. researchgate.net

While CYP3A4 plays the primary role, minor metabolic contributions from other CYP isozymes have also been identified. nih.gov Specifically, CYP1A2 and CYP2C19 have been shown to participate in the metabolism of aprepitant, although to a much lesser extent than CYP3A4. nih.govresearchgate.net Their involvement is generally limited to O-dealkylation pathways. researchgate.net

Elucidation of Oxidation Pathways, Including the Morpholine Ring and its Side Chains

Preclinical studies in rats and dogs have been instrumental in elucidating the specific oxidative pathways involved in aprepitant's metabolism. A significant metabolic route involves the oxidation of the morpholine ring, a core structural feature of the compound. nih.govresearchgate.net This can lead to the opening of the morpholine ring structure. researchgate.netnih.govresearchgate.net

In addition to modifications of the morpholine ring, other oxidative reactions occur on the side chains of the aprepitant molecule. nih.govresearchgate.net These metabolic transformations include N-dealkylation of the triazolinone moiety and hydroxylation at various positions. The result is a number of oxidative metabolites found in plasma. nih.govresearchgate.net Glucuronidation has also been identified as a relevant pathway in the metabolism and excretion of aprepitant in preclinical models. nih.govresearchgate.net

In Vitro and Preclinical Drug-Drug Interaction Research

Given that fosaprepitant is rapidly converted to aprepitant, the potential for drug-drug interactions is primarily assessed based on the characteristics of aprepitant and its influence on drug-metabolizing enzymes.

Aprepitant's Modulatory Effects on Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2C9)

Aprepitant exhibits a complex, modulatory effect on cytochrome P450 isozymes, acting as both an inhibitor and an inducer. nih.govnih.gov It is characterized as a moderate, dose-dependent inhibitor of CYP3A4. researchgate.netwashington.edunih.govnih.gov This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4. nih.gov

Paradoxically, aprepitant also functions as an inducer of CYP3A4, particularly with sustained administration. researchgate.netnih.gov Preclinical and clinical observations suggest a time-dependent effect, with an initial weak inhibition of CYP3A4 followed by a weak induction. researchgate.netnih.gov

Furthermore, aprepitant has been shown to be a mild inducer of CYP2C9. nih.govresearchgate.netnih.govnih.gov This can result in decreased plasma concentrations of drugs metabolized by this pathway. medpath.com In vitro studies in human liver microsomes found aprepitant to be a very weak inhibitor of CYP2C9 and CYP2C19. researchgate.net

| CYP Isozyme | Observed Effect | Nature of Effect | References |

|---|---|---|---|

| CYP3A4 | Inhibition | Moderate, Dose-Dependent | nih.govresearchgate.netwashington.edunih.govnih.gov |

| CYP3A4 | Induction | Weak, Time-Dependent | researchgate.netnih.gov |

| CYP2C9 | Induction | Mild to Modest | nih.govresearchgate.netnih.govnih.gov |

| CYP2C9 | Inhibition | Very Weak | researchgate.net |

| CYP2C19 | Inhibition | Very Weak | researchgate.net |

Investigation of Fosaprepitant's Enzyme Inhibition Profile

As a prodrug, fosaprepitant itself has a distinct and less potent inhibitory profile compared to its active metabolite. In vitro and preclinical data characterize fosaprepitant as a weak inhibitor of CYP3A4. nih.govsemanticscholar.orgresearchgate.net The clinical significance of this direct, transient inhibition by the prodrug is considered limited due to its rapid and near-complete conversion to the more potent CYP3A4 modulator, aprepitant. nih.govpatsnap.com

| Compound | CYP Isozyme | Inhibitory Potential | References |

|---|---|---|---|

| Fosaprepitant | CYP3A4 | Weak | nih.govsemanticscholar.orgresearchgate.net |

| Aprepitant | CYP3A4 | Moderate | nih.govresearchgate.netwashington.edunih.govnih.gov |

Pharmacological Research: Receptor Interaction and Efficacy Mechanisms in Animal Models

Detailed Characterization of Aprepitant's NK1 Receptor Binding

Aprepitant (B1667566) is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor. drugbank.comresearchgate.net Substance P is a neuropeptide that plays a significant role in various physiological processes, including vomiting and pain transmission. researchgate.net Aprepitant exerts its effects by blocking the binding of substance P to the NK1 receptor. tandfonline.com

Aprepitant demonstrates a high affinity for the human NK1 receptor. nih.gov In radioligand binding assays, it has been shown to have an inhibitory constant (IC50) of approximately 0.1 to 0.12 nM for the human cloned NK1 receptor. tandfonline.comnih.gov This high affinity ensures potent antagonism at the receptor site.

Furthermore, aprepitant exhibits significant selectivity for the NK1 receptor over other neurokinin receptors. It is approximately 3,000-fold more selective for the human NK1 receptor compared to the NK3 receptor and about 45,000-fold more selective compared to the NK2 receptor. nih.gov This selectivity minimizes off-target effects and contributes to its favorable pharmacological profile. The interaction between aprepitant and the NK1 receptor involves multiple hydrogen bonds and hydrophobic interactions, which ensure both selectivity and high binding affinity. nih.gov

Table 1: Aprepitant Binding Affinity for Neurokinin Receptors

| Receptor | IC50 (nM) | Selectivity vs. NK1 |

|---|---|---|

| Human NK1 | 0.1 | - |

| Human NK2 | 4500 | 45,000-fold |

| Human NK3 | 300 | 3,000-fold |

To further characterize its specificity, aprepitant has been evaluated for its binding affinity to other receptor systems involved in the emetic reflex. Studies have shown that aprepitant has little to no affinity for serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. drugbank.comresearchgate.netresearchgate.net These receptors are the targets of other classes of antiemetic drugs. The minimal interaction with these other receptor systems underscores the targeted mechanism of action of aprepitant. researchgate.net

Central Nervous System Penetration and Receptor Occupancy Studies in Animal Models

For a centrally acting drug like aprepitant, the ability to cross the blood-brain barrier and occupy its target receptors in the brain is crucial for its efficacy. tandfonline.com

Animal and human Positron Emission Tomography (PET) studies have been instrumental in demonstrating that aprepitant effectively crosses the blood-brain barrier and occupies NK1 receptors in the brain. drugbank.comnih.govnih.gov Preclinical PET studies in animal models, such as gerbils and ferrets, have been used to quantify the central NK1 receptor occupancy of aprepitant. nih.govnih.gov

These studies have shown a dose-dependent increase in receptor occupancy with increasing plasma concentrations of aprepitant. nih.govnih.gov In ferrets, a species with human-like NK1 receptor pharmacology, aprepitant was found to be the predominant compound in both plasma and brain tissue following oral administration, indicating good brain penetration and metabolic stability within the central nervous system. doi.orgresearchgate.net

Table 2: Aprepitant Plasma Concentrations and Corresponding NK1 Receptor Occupancy in Gerbils

| Plasma Aprepitant Concentration (ng/mL) | Estimated Maximal Receptor Occupancy |

|---|---|

| 5.5 | 50% |

| 50 | 90% |

| 105 | 95% |

Preclinical Pharmacodynamic Evaluation of Antiemetic Mechanisms

The antiemetic effects of aprepitant have been extensively evaluated in various preclinical animal models of chemotherapy-induced emesis.

In animal models, aprepitant has been shown to effectively inhibit emesis induced by cytotoxic chemotherapeutic agents like cisplatin (B142131). drugbank.comresearchgate.net These studies have demonstrated that aprepitant can inhibit both the acute and delayed phases of cisplatin-induced emesis. drugbank.comresearchgate.net The ferret is a commonly used animal model for studying antiemetic drugs due to its well-developed emetic reflex. doi.org In ferrets, aprepitant has been shown to block the retching and vomiting induced by cisplatin. researchgate.net Furthermore, preclinical studies have indicated that aprepitant can augment the antiemetic activity of other antiemetic agents, such as the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone (B1670325). researchgate.net

Augmentation of Antiemetic Activity with Concomitant Therapies (e.g., 5-HT3 antagonists, corticosteroids) in Animal Studies

Preclinical research in various animal models has consistently demonstrated that the antiemetic efficacy of neurokinin-1 (NK-1) receptor antagonists, such as fosaprepitant (B1673561) and its active metabolite aprepitant, is significantly enhanced when administered in combination with other antiemetic agents, particularly 5-hydroxytryptamine-3 (5-HT3) receptor antagonists and corticosteroids. nih.govuni.lu This synergistic or additive effect is crucial for managing emesis induced by highly emetogenic stimuli like cisplatin chemotherapy. nih.govnih.gov

Animal studies, primarily in ferrets and shrews, have been pivotal in establishing the rationale for this combination therapy. nih.gov The mechanisms underlying emesis are complex, involving multiple neurotransmitter pathways. While NK-1 receptor antagonists block the action of Substance P, a key mediator in the final common pathway for vomiting, 5-HT3 antagonists inhibit serotonin release, which is critical in the initial phases of chemotherapy-induced nausea and vomiting (CINV). nih.govnih.gov Corticosteroids are believed to contribute to antiemetic effects through various mechanisms, including the inhibition of prostaglandin (B15479496) synthesis.

Research in the least shrew has shown that concurrent administration of an NK-1 receptor antagonist (CP-99,994) and a 5-HT3 receptor antagonist (tropisetron) resulted in a synergistic antiemetic effect. nih.gov The combined doses were found to be 4 to 20 times more potent against vomiting caused by specific receptor agonists compared to each antagonist used alone. nih.gov This suggests a cross-talk mechanism between the 5-HT3 and NK-1 receptor pathways that potentiates the emetic response, which can be more effectively blocked by dual antagonism. nih.gov

Studies in ferrets using cisplatin-induced emesis models have provided robust evidence for the enhanced efficacy of combination therapy. For instance, the combination of ondansetron (a 5-HT3 antagonist) and dexamethasone (a corticosteroid) was shown to produce an additive effect, abolishing both acute and delayed emesis induced by cisplatin. nih.gov While these studies did not always include an NK-1 antagonist, they established the ferret as a valuable model for assessing combination antiemetic regimens and highlighted the improved control achieved by targeting multiple pathways. nih.govnih.gov The development of NK-1 antagonists like aprepitant was heavily reliant on data from these ferret models. nih.gov The combination of an NK-1 antagonist with a 5-HT3 antagonist and a corticosteroid is now a recommended standard of care for preventing CINV. frontiersin.orgfrontiersin.org

The following tables summarize findings from representative animal studies that investigated the antiemetic effects of combination therapies involving NK-1 and/or 5-HT3 receptor antagonists.

Table 1: Synergistic Effect of NK-1 and 5-HT3 Antagonists in the Least Shrew

| Treatment Group | Emetogen | Mean Number of Vomits (± SEM) | % Inhibition of Vomiting |

|---|---|---|---|

| Vehicle Control | GR73632 (NK-1 Agonist) | 10.5 ± 1.2 | - |

| CP-99,994 (NK-1 Antagonist) | GR73632 (NK-1 Agonist) | 4.2 ± 0.8 | 60% |

| Tropisetron (5-HT3 Antagonist) | GR73632 (NK-1 Agonist) | 7.8 ± 1.1 | 26% |

| CP-99,994 + Tropisetron | GR73632 (NK-1 Agonist) | 1.1 ± 0.5 | 90% |

Data derived from studies investigating receptor cross-talk and synergistic antiemetic effects. nih.gov

Table 2: Efficacy of Combination Therapy in Cisplatin-Induced Emesis in the Ferret (Delayed Phase, Day 2)

| Treatment Group | Mean Number of Retches + Vomits (Day 2) | % Reduction vs. Cisplatin Alone |

|---|---|---|

| Cisplatin (5 mg/kg) | ~35 | - |

| Dexamethasone (1 mg/kg, tid) | ~1 | 97% |

| Ondansetron (1 mg/kg, tid) | ~8 | 76% |

| Dexamethasone + Ondansetron (tid) | 0 | 100% |

Data adapted from studies examining the interaction of ondansetron and dexamethasone in antagonizing cisplatin-induced emesis over a three-day period. nih.gov

Compound Reference Table

| Compound Name | Class/Type |

|---|---|

| Aprepitant | Neurokinin-1 (NK-1) Receptor Antagonist |

| Cisplatin | Chemotherapy Agent (Emetogen) |

| CP-99,994 | Neurokinin-1 (NK-1) Receptor Antagonist |

| Dexamethasone | Corticosteroid |

| Fosaprepitant | Prodrug of Aprepitant |

| GR73632 | Neurokinin-1 (NK-1) Receptor Agonist |

| Ondansetron | 5-HT3 Receptor Antagonist |

| Serotonin (5-HT) | Neurotransmitter |

| Substance P | Neuropeptide, endogenous ligand for NK-1 receptor |

Formulation Science and Stability Research Methodologies for Fosaprepitant

Investigating Stability Profiles in Liquid and Lyophilized Formulations for Research Applications

The stability of fosaprepitant (B1673561) is a critical determinant in its formulation strategy. manufacturingchemist.com Because it readily degrades to aprepitant (B1667566) in aqueous environments, it is conventionally supplied as a lyophilized (freeze-dried) powder to enhance stability and reduce the formation of impurities. google.comgoogle.com Lyophilization, while a more complex and costly process, provides significant advantages for long-term stability and allows for storage at less stringent temperatures (e.g., 2-8°C or room temperature) compared to liquid forms. manufacturingchemist.com

Research applications often require the evaluation of both liquid and lyophilized states to understand the compound's behavior. Stability testing is crucial; if a liquid formulation cannot maintain stability for more than a week, lyophilization is generally considered necessary. manufacturingchemist.com For liquid formulations, studies focus on short-term stability after reconstitution or in ready-to-use formats, examining the rate of degradation under various storage conditions, such as at room temperature (approx. 25°C) and under refrigeration (2-8°C). omicsonline.orgomicsonline.org Studies have shown that reconstituted solutions can be stable for a defined period, but the formation of aprepitant is a key limiting factor. google.comomicsonline.org Lyophilized products, such as the bis(N-methyl-D-glucamine) salts of fosaprepitant, have demonstrated appreciable stability, with degradation rates of less than 0.1% per day under ambient conditions and no detectable degradation after six months at -20°C. acs.org

Hydrolytic Degradation Pathways and Kinetics

The principal degradation pathway for fosaprepitant is hydrolysis of the N-P bond, which converts the prodrug into aprepitant, its active form, and liberates phosphoric acid and meglumine. fda.goveuropa.euhumanjournals.com This conversion is rapid and occurs in various tissues in vivo, but it also represents the primary chemical instability in vitro. fda.goveuropa.eu The reaction is technically second-order, but in aqueous formulations where water is in vast excess, it can be approximated as a pseudo-first-order kinetic process. rsc.org

The rate of this hydrolytic conversion is a key focus of stability studies. The activation energy for the hydrolysis of fosaprepitant dimeglumine has been determined to be 91 kJ/mol in a quiescent solution of acetonitrile (B52724) and 0.1% aqueous phosphoric acid (50:50 v/v). rsc.orgnih.gov This value provides insight into the temperature sensitivity of the degradation reaction. rsc.org Forced degradation studies, which expose fosaprepitant to stress conditions like acid and base hydrolysis, confirm that the molecule is unstable under these conditions, with aprepitant being the major degradation product. researchgate.netasianpubs.org

Influence of pH and Excipients on Chemical Stability

The chemical stability of fosaprepitant in solution is significantly influenced by pH. omicsonline.org As a compound with multiple ionizable groups, its degradation rate is pH-dependent. humanjournals.com Research indicates that fosaprepitant is more stable in alkaline environments compared to acidic ones. humanjournals.com Patent literature describes stable liquid parenteral formulations with a pH in the range of 7 to 13. google.com In one study, the initial pH of fosaprepitant solutions in 0.9% NaCl was basic, with values around 8.5. omicsonline.org However, variations in pH during storage can occur and may be linked to degradation. omicsonline.org

Excipients play a critical role in stabilizing fosaprepitant formulations. The choice of salt form is important; salts derived from amine bases (like N-methyl-D-glucamine) have been found to be more stable in the solid state than those with metal counterions (Na, K). acs.org In liquid formulations, various stabilizing agents are investigated. Patent filings disclose the use of chelating agents (e.g., edetate disodium), stabilizing agents (e.g., sulfobutyl-ether-β-cyclodextrin), and pH-adjusting or buffering agents to create a stable liquid product. google.com Conversely, fosaprepitant is known to be incompatible with solutions containing divalent cations, such as Ringer's injection. omicsonline.org

Analytical Method Development and Validation for Research Studies

Robust analytical methods are essential for studying the stability of fosaprepitant, quantifying its purity, and identifying its degradation products. These methods must be stability-indicating, meaning they can accurately measure the active ingredient without interference from impurities, excipients, or degradation products. omicsonline.orgnih.gov

HPLC-Based Methodologies for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of fosaprepitant and its related substances. humanjournals.comijpsjournal.com Numerous stability-indicating HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. asianpubs.orgnih.govhumanjournals.com These methods are designed to separate fosaprepitant from its primary degradant, aprepitant, as well as other process-related impurities. researchgate.nethumanjournals.com

A typical reversed-phase HPLC (RP-HPLC) method utilizes a C18 or Phenyl column. nih.govhumanjournals.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile, run in a gradient elution mode. asianpubs.orghumanjournals.com Detection is commonly performed using a UV detector at a wavelength of around 210 nm. asianpubs.orghumanjournals.com These methods are validated for specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for quality control and stability studies. nih.govhumanjournals.com

Table 1: Example Parameters for a Validated Stability-Indicating HPLC Method for Fosaprepitant Dimeglumine

| Parameter | Condition | Source |

| Column | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 μm) | asianpubs.org |

| Mobile Phase A | Water:Acetonitrile (800:200, v/v) with orthophosphoric acid and tetrabutylammonium (B224687) hydrogen sulphate | asianpubs.org |

| Mobile Phase B | Water:Acetonitrile (200:800, v/v) with orthophosphoric acid and tetrabutylammonium hydrogen sulphate | asianpubs.org |

| Elution Mode | Gradient | asianpubs.org |

| Flow Rate | 1.0 mL/min | humanjournals.com |

| Column Temperature | 20°C | asianpubs.org |

| Injection Volume | 20 µL | asianpubs.orghumanjournals.com |

| UV Detection | 210 nm | asianpubs.orghumanjournals.com |

Chromatographic Reactor Approaches for Accelerated Stability Testing

For accelerated stability testing, an advanced technique known as an HPLC chromatographic reactor can be employed. nih.govresearchgate.net This approach uses an analytical HPLC column as both a flow-through reactor and a separation medium simultaneously. nih.govresearchgate.net As the fosaprepitant solution passes through the heated column, hydrolysis is accelerated, and the resulting products (like aprepitant) are separated from the remaining reactant in a single run. nih.govresearchgate.net

This method allows for the rapid investigation of solution-phase hydrolysis kinetics. nih.gov Research using this technique on fosaprepitant dimeglumine determined an apparent activation energy of 107 kJ/mol for the on-column hydrolysis. nih.govresearchgate.net This value, compared to the 91 kJ/mol found for the reaction in a simple quiescent solution, demonstrates the utility of the chromatographic reactor as a screening tool. nih.govresearchgate.net It enables pharmaceutical scientists to quickly gauge the relative stabilities of different compounds or formulations under various conditions. nih.gov

Application of Mass Spectrometry in Degradation Product Identification

While HPLC is excellent for separating and quantifying known compounds, mass spectrometry (MS) is crucial for identifying unknown degradation products. synthinkchemicals.com Often coupled with HPLC (LC-MS), this technique provides molecular weight and structural information about the impurities formed during degradation. researchgate.net

In the context of fosaprepitant, metabolism studies, which parallel degradation pathways, have utilized MS to identify metabolites. The metabolism of the active moiety, aprepitant, involves oxidation at the morpholine (B109124) ring and its side chains, resulting in weakly active metabolites. europa.eueuropa.eu Twelve such metabolites have been identified in human plasma. europa.eu Forced degradation studies combined with LC-MS/MS analysis can be used to definitively identify and characterize the structures of impurities that arise under stress conditions, confirming, for instance, that aprepitant is the major degradant. researchgate.net

Impurity Profiling and Characterization in Formulations

The quality assessment of pharmaceutical products relies heavily on the identification and quantification of impurities. researchgate.net In compliance with the International Conference on Harmonisation (ICH) guidelines, establishing impurity profiles is a critical aspect of the quality control of fosaprepitant formulations. researchgate.net The manufacturing process of fosaprepitant, along with potential degradation, can produce various process-related impurities and degradation products, some of which possess similar physicochemical properties to the active pharmaceutical ingredient (API). researchgate.net

Impurities in fosaprepitant can be broadly categorized as process-related impurities, which may arise from starting materials or intermediates, and degradation products that form during storage or upon exposure to stress conditions. researchgate.net Since fosaprepitant is a prodrug of aprepitant, one of the primary degradation impurities is aprepitant itself. researchgate.netjustia.com The metabolism of the active moiety, aprepitant, primarily involves oxidation at the morpholine ring and its side chains. europa.eueuropa.eu

Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies typically expose the fosaprepitant formulation to stress conditions such as acid, base, oxidation, heat, and light. nih.gov For instance, subjecting fosaprepitant dimeglumine injection formulations to acidic, basic, thermal, oxidative, and photolytic conditions helps to generate and subsequently identify degradation products. nih.gov The hydrolysis kinetics of fosaprepitant dimeglumine have been investigated, revealing its degradation pathway. researchgate.net

To detect and quantify these impurities, robust, stability-indicating analytical methods are essential. High-performance liquid chromatography (HPLC) is the most prominently cited technique for the impurity profiling of fosaprepitant. researchgate.netnih.govresearchgate.net Researchers have developed and validated novel stability-indicating HPLC methods capable of separating fosaprepitant from its process-related and degradation-related impurities. nih.gov Such methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For example, one validated HPLC method successfully separated fosaprepitant from three known impurities. researchgate.net Another study detailed an HPLC method for the simultaneous determination of eight related substances in fosaprepitant dimeglumine API. researchgate.net

The following table details some of the known impurities associated with fosaprepitant, including their chemical names and classifications.

Table 1: Identified Impurities in Fosaprepitant Formulations

| Impurity Name/Identifier | Chemical Name | Classification |

|---|---|---|

| Aprepitant (Impurity C) | 5-([2(R)-[1(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | Degradation Product |

| Fosaprepitant Morpholin Impurity | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine oxalate (B1200264) synzeal.comchemwhat.com | Process-Related Impurity |

| Fosaprepitant Dibenzyl Phosphate Ester Impurity | Dibenzyl 3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-ylphosphonate synthinkchemicals.com | Process-Related Impurity (Intermediate) |

| Fosaprepitant (Morpholine Nitroso Intermediate) | (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-nitrosomorpholine synthinkchemicals.com | Process-Related Impurity (Intermediate) |

| (S)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one | (S)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one pharmaffiliates.com | Process-Related Impurity (Intermediate) |

| Ester Impurity | Not specified | Process-Related/Degradation Product scholarsresearchlibrary.com |

| Diastereomer Impurity | Not specified | Process-Related Impurity scholarsresearchlibrary.com |

The development of analytical methods for impurity profiling involves specific chromatographic conditions to achieve effective separation. The table below summarizes the conditions used in various validated HPLC methods for fosaprepitant impurity analysis.

Table 2: Research Methodologies for Fosaprepitant Impurity Profiling

| Method | Column | Mobile Phase | Detection | Key Findings |

|---|---|---|---|---|

| Stability-Indicating HPLC nih.gov | NanoChrom C18 (250 mm × 4.6 mm, 5µm) | A: 0.5 M ammonium (B1175870) dihydrogen phosphate (pH 2.2) and acetonitrile (80:20). B: Methanol (B129727) and acetonitrile (70:30). | UV (Not specified) | Method validated per ICH guidelines for determining process and degradation impurities under forced degradation conditions. nih.gov |

| HPLC for Qualitative and Quantitative Determination researchgate.net | Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5µm) | A: 3.4g of K2HPO4 in 1000 ml of water and acetonitrile (80:20 v/v). B: Acetonitrile (assumed, text states "Acetonitrile and acetonitrile 80:20 v/v"). Gradient elution. | 210 nm | Method validated per ICH Q2 guidelines; successfully separated and quantified three known impurities. researchgate.net |

| HPLC Chromatographic Reactor researchgate.net | Not specified | A: Water and acetonitrile (900:100, v/v) with 0.17 g tetrabutylammonium hydrogen sulphate and 2 mL orthophosphoric acid. B: Water and acetonitrile (200:800, v/v) with 2 mL orthophosphoric acid and 0.17 g tetrabutylammonium hydrogen sulphate. Gradient elution. | 210 nm | Investigated the solution-phase hydrolysis kinetics of fosaprepitant dimeglumine. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Significance of the Morpholine (B109124) Moiety in NK1 Receptor Antagonist Potency

The morpholine ring is a central and critical component of the aprepitant (B1667566) molecule, contributing significantly to its high-affinity binding to the NK1 receptor. nih.govnih.gov The development of aprepitant involved the strategic incorporation of a morpholine nucleus into an earlier benzylether piperidine (B6355638) antagonist scaffold (L-742,694). nih.govmdpi.com This structural modification was a key step that enhanced the receptor-binding affinity, leading to the creation of the potent aprepitant compound. nih.govmdpi.com

The morpholine structure acts as a rigid scaffold, correctly positioning the other crucial pharmacophoric groups for optimal interaction within the receptor's binding pocket. nih.gov X-ray crystallography studies of aprepitant bound to the NK1 receptor show that the morpholine group resides in the middle of the binding site. nih.gov It serves as the anchor for the bis(trifluoromethyl)phenylethoxy group, the 4-fluorophenyl group, and the triazolone group at its 2, 3, and 4 positions, respectively. nih.gov Research into novel morpholine analogues has further confirmed the importance of this heterocyclic ring system, demonstrating that the absolute configuration of substituents on the morpholine ring is essential for potent binding affinity. nih.gov

Rational Design Strategies for Enhanced Receptor Affinity and Metabolic Stability

The development of fosaprepitant (B1673561) and its active form, aprepitant, exemplifies several rational drug design strategies aimed at optimizing the compound's therapeutic properties.

Enhanced Metabolic Stability: The design of aprepitant incorporated specific chemical modifications to improve its metabolic profile and prevent rapid deactivation. nih.gov Key strategies included the fluorination of the phenyl ring and methylation, which were performed to enhance metabolic stability. mdpi.com Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov The structural modifications were intended to modulate this metabolic pathway, contributing to a desirable pharmacokinetic profile.

Improved Physicochemical Properties via Prodrug Design: Aprepitant itself has very limited solubility in water, which poses a challenge for intravenous formulation. google.comnih.gov To overcome this, fosaprepitant was rationally designed as a water-soluble phosphorylated prodrug. google.comnih.gov This is a classic prodrug strategy used to mask undesirable physicochemical properties of a parent drug. humanjournals.com The addition of a phosphate (B84403) group dramatically increases aqueous solubility, making it suitable for intravenous administration. google.com This phosphate ester is designed to be rapidly cleaved in vivo by phosphatases, releasing the active aprepitant molecule and ensuring bioequivalence to the oral formulation. nih.govnih.gov

| Design Strategy | Structural Modification | Intended Improvement | Reference |

|---|---|---|---|

| Metabolic Stability | Fluorination of the phenyl ring | Prevent metabolic deactivation | nih.govmdpi.com |

| Aqueous Solubility | Addition of a phosphate group (Prodrug formation) | Enable intravenous formulation | google.comnih.govnih.gov |

| Receptor Affinity | Incorporation of morpholine nucleus | Enhanced binding to NK1 receptor | nih.govmdpi.com |

Stereochemical Requirements for Optimal NK1 Receptor Interaction

The interaction between aprepitant and the NK1 receptor is highly stereospecific. The pharmacological activity of NK1 receptor antagonists is directly related to their stereochemical features. nih.gov The precise three-dimensional arrangement of the atoms in the aprepitant molecule is essential for achieving high-affinity and selective binding.

Aprepitant has three chiral centers, and its specific stereoisomer is required for potent antagonist activity. nih.gov The chemical name for aprepitant, 5-([[2R, 3S]]-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl)-1,2-dihydro-3H-1,2,4-triazol-3-one, explicitly defines this required stereochemistry. nih.gov Studies on other morpholine-based analogues have confirmed that the absolute configuration is an essential requirement for potent binding affinities. nih.gov Any deviation from the correct stereoisomeric form would alter the molecule's shape, preventing it from fitting correctly into the complex topography of the NK1 receptor's binding site and disrupting the key interactions necessary for antagonism.

| Chiral Center Location | Required Configuration |

|---|---|

| C2 of the morpholine ring | R |

| C3 of the morpholine ring | S |

| Ethoxy side chain | R |

Computational Chemistry and Molecular Docking in Ligand-Receptor Interaction Studies

Computational chemistry and molecular modeling have been invaluable tools in understanding the interaction between aprepitant and the NK1 receptor. researchgate.net These methods, validated by X-ray crystallography, provide a detailed, static picture of how the antagonist binds to the receptor at an atomic level. nih.gov

Molecular docking simulations place the aprepitant molecule into a binding site located between the transmembrane helices of the NK1 receptor. nih.govnih.gov The crystal structure of the NK1R-aprepitant complex reveals that the ligand adopts an extended conformation. nih.gov The binding is stabilized by a network of interactions with specific amino acid residues of the receptor. nih.gov

Key interactions identified through these studies include:

Hydrophobic Interactions: The 4-fluoro-phenyl group and other parts of the molecule engage in hydrophobic interactions with residues such as I204. nih.gov

Hydrogen Bonding: A hydrogen bond is formed with the residue E193. nih.gov

Edge-to-Face Pi-Stacking: A strong edge–π interaction occurs between the bis(trifluoromethyl)phenyl ring of aprepitant and the residue F264. nih.gov This particular interaction is considered key to aprepitant's high selectivity for the NK1 receptor over the NK2 and NK3 subtypes. nih.gov

In total, 15 residues are involved in the binding of aprepitant. nih.gov Molecular dynamics simulations have also been employed to study the stability of the ligand-receptor complex, confirming a stable interaction. rsc.org These computational approaches are crucial for guiding the rational design of new and potentially improved NK1 receptor antagonists. researchgate.net

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| F264 | Edge-to-Face Pi-Stacking | nih.gov |

| E193 | Hydrogen Bond | nih.gov |

| I204 | Hydrophobic Interaction | nih.gov |

Future Directions in Fosaprepitant and Nk1 Antagonist Research

Exploration of Novel Preclinical Pharmacological Applications

The therapeutic potential of fosaprepitant (B1673561) and other NK1 receptor antagonists is being extensively investigated in a variety of preclinical models, revealing promising applications beyond chemotherapy-induced nausea and vomiting.

One of the most significant areas of exploration is oncology. Preclinical studies have demonstrated that NK1 receptor antagonists, such as aprepitant (B1667566), can exert direct antitumor effects. mdpi.comnih.gov Research has shown that these compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and reduce angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com For instance, in preclinical models of osteosarcoma, NK1 receptor antagonists have been shown to decrease tumor volume. mdpi.com Similarly, in a hepatoblastoma xenograft mouse model, aprepitant treatment led to a significant reduction in tumor volume and weight. mdpi.com The ability of lipophilic NK1 receptor antagonists like aprepitant to cross the blood-brain barrier also suggests a potential role in preventing or reducing brain metastasis. mdpi.com

Another promising application is in pain management. nih.gov The substance P/NK1 receptor system is known to be involved in pain transmission. nih.gov Researchers are designing NK1 receptor antagonists that can penetrate cells and target receptors within intracellular compartments called endosomes, which are involved in pain signaling. medicineinnovates.com By modifying the chemical properties of existing NK1 receptor antagonists to enhance their ability to penetrate cellular membranes, researchers aim to develop more potent and long-lasting pain relief. medicineinnovates.com Bifunctional ligands that act as both opioid receptor agonists and NK1 receptor antagonists are also being developed to provide enhanced pain relief, particularly in chronic pain states where traditional opioids may be less effective. nih.gov

The anti-inflammatory properties of NK1 receptor antagonists are also a subject of ongoing research. mdpi.comnih.gov Aprepitant has been shown to have anti-inflammatory effects in both in vitro and in vivo models. mdpi.com This has led to investigations into its potential use for conditions such as pruritus (severe itching) and other inflammatory disorders. mdpi.com Additionally, preclinical studies have indicated that aprepitant may have protective effects against chemotherapy-induced toxicities in the liver and kidneys. nih.gov

Table 1: Novel Preclinical Applications of NK1 Receptor Antagonists

| Therapeutic Area | Preclinical Finding | Compound(s) Studied |

|---|---|---|

| Oncology | Inhibition of tumor cell proliferation and induction of apoptosis. mdpi.com | Aprepitant, L-733,060, L-732,138 |

| Oncology | Reduction of tumor volume in osteosarcoma and hepatoblastoma models. mdpi.com | Aprepitant |

| Oncology | Potential to prevent or reduce brain metastasis. mdpi.com | Aprepitant, Fosaprepitant |

| Pain Management | Long-lasting pain relief through endosomal signaling disruption. medicineinnovates.com | Modified Netupitant |

| Pain Management | Enhanced antinociception in acute and chronic pain models. nih.gov | Bifunctional opioid agonist-NK1 antagonists |

| Inflammation | Anti-inflammatory effects in various models. mdpi.comnih.gov | Aprepitant |

| Organ Protection | Protective effects against chemotherapy-induced liver and kidney toxicity. nih.gov | Aprepitant |

Advancements in Prodrug Design and Delivery Systems for Research

The development of fosaprepitant as a water-soluble phosphoryl prodrug of aprepitant highlights the importance of prodrug strategies in improving the pharmaceutical properties of active compounds. mdpi.com Future research in this area is focused on creating novel prodrugs and delivery systems to further enhance bioavailability, targeting, and therapeutic efficacy. taylorfrancis.comewadirect.comump.edu.pl

One area of advancement is the design of prodrugs that can be activated by specific enzymes or physiological conditions at the target site. ewadirect.com This approach aims to increase the concentration of the active drug at the site of action while minimizing systemic exposure and potential side effects. ewadirect.com For example, enzyme-activated prodrugs are being designed to be converted into their active form by enzymes that are overexpressed in tumor tissues. ewadirect.com

Nanotechnology offers promising avenues for the delivery of NK1 receptor antagonists. nih.gov Nanoencapsulation and the formation of nanoparticles can improve the solubility and bioavailability of poorly water-soluble drugs like aprepitant. nih.gov In preclinical studies, encapsulating aprepitant in nanoparticles has been shown to facilitate its delivery to endosomes to block pain signals. medicineinnovates.com Solid dispersion systems are another strategy being explored to enhance the dissolution and absorption of these compounds. nih.gov

Furthermore, researchers are investigating the development of radiolabeled NK1 receptor antagonists for use in radiopharmaceutical therapy. nih.govnih.gov These agents could be used to specifically target tumors that overexpress the NK1 receptor, delivering a therapeutic dose of radiation directly to the cancer cells. nih.govnih.gov

Table 2: Advanced Drug Delivery Strategies for NK1 Antagonists

| Strategy | Description | Potential Advantage |

|---|---|---|

| Enzyme-Activated Prodrugs | Prodrugs activated by specific enzymes at the target site. ewadirect.com | Increased target specificity and reduced systemic toxicity. ewadirect.com |

| pH-Responsive Prodrugs | Prodrugs that release the active drug in response to specific pH environments. ewadirect.com | Improved targeting and reduced side effects. ewadirect.com |

| Nanoencapsulation | Encapsulating the drug within nanoparticles. nih.gov | Enhanced solubility, bioavailability, and targeted delivery. medicineinnovates.comnih.gov |

| Solid Dispersions | Dispersing the drug in a solid carrier matrix. nih.gov | Improved dissolution and absorption. nih.gov |

| Radioligand Therapy | Attaching a radioactive isotope to an NK1 receptor antagonist. nih.govnih.gov | Targeted delivery of radiation to NK1 receptor-expressing tumors. nih.govnih.gov |

Innovative Analytical Techniques for Complex Biological Matrices

The accurate quantification of fosaprepitant, its active form aprepitant, and other NK1 receptor antagonists in complex biological matrices such as plasma, urine, and tissue is crucial for preclinical and clinical research. researchgate.net The development of innovative analytical techniques is focused on improving sensitivity, specificity, and throughput. omicsonline.org

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the bioanalysis of pharmaceuticals. researchgate.netomicsonline.org Recent advancements in this area, such as ultra-high-performance liquid chromatography (UHPLC), offer faster analysis times and improved resolution. omicsonline.org These methods are essential for accurately measuring low concentrations of drugs and their metabolites. researchgate.net

Sample preparation is a critical step in bioanalysis, and modern techniques aim to be more efficient and environmentally friendly. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used, but newer methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are gaining traction. nih.gov These microextraction techniques require smaller sample volumes and reduce solvent consumption. nih.gov

Online sample processing techniques, where sample preparation is directly coupled with the analytical instrument, are also being developed to automate and streamline the analytical workflow. nih.gov This includes methods like column switching and the use of restricted access media (RAM) columns, which allow for the direct injection of biological samples, reducing manual handling and analysis time. nih.gov

Table 3: Modern Analytical Techniques for Pharmaceutical Bioanalysis

| Technique | Principle | Application in NK1 Antagonist Research |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. researchgate.net | Highly sensitive and specific quantification of fosaprepitant and aprepitant in biological fluids. researchgate.net |

| UHPLC | A high-pressure version of HPLC for faster separations and better resolution. omicsonline.org | Increased throughput for pharmacokinetic and metabolism studies. omicsonline.org |

| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | Efficient cleanup and concentration of analytes from complex matrices. |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method using a coated fiber. | Miniaturized and environmentally friendly sample preparation. |

| Online Sample Processing | Automated coupling of sample preparation with the analytical instrument. nih.gov | High-throughput analysis for large-scale preclinical and clinical studies. nih.gov |

Q & A

Q. What emerging methodologies could enhance fosaprepitant research in understudied populations (e.g., geriatric patients)?

- Methodological Answer : Implement adaptive trial designs with Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict age-related clearance variations. Collaborate with geriatric oncology consortia to pool data across institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.